Cas no 15205-57-9 (Tribenzyl phosphite)

Tribenzyl phosphite 化学的及び物理的性質
名前と識別子
-
- Phosphorous acid,tris(phenylmethyl) ester
- tribenzyl phosphite
- phosphoric acid tribenzyl ester
- Phosphorigsaeure-tribenzylester
- Phosphorous acid tribenzyl ester
- KKFOMYPMTJLQGA-UHFFFAOYSA-N
- EN300-1659369
- 15205-57-9
- CS-0375651
- Tribenzylphosphite
- SCHEMBL194803
- AKOS015951299
- AS-10739
- Phosphorous acid, tris(phenylmethyl) ester
- DTXSID10934408
- MFCD19440712
- DB-189548
- Tribenzyl phosphite
-
- MDL: MFCD19440712
- インチ: InChI=1S/C21H21O3P/c1-4-10-19(11-5-1)16-22-25(23-17-20-12-6-2-7-13-20)24-18-21-14-8-3-9-15-21/h1-15H,16-18H2
- InChIKey: KKFOMYPMTJLQGA-UHFFFAOYSA-N
- ほほえんだ: C1C=CC(COP(OCC2C=CC=CC=2)OCC2C=CC=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 352.12300
- どういたいしつりょう: 352.12283153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 27.7Ų
じっけんとくせい
- ゆうかいてん: 52 ºC
- PSA: 41.28000
- LogP: 5.86370
Tribenzyl phosphite セキュリティ情報
Tribenzyl phosphite 税関データ
- 税関コード:2920901900
- 税関データ:
中国税関コード:
2920901900概要:
2920901900亜リン酸エステル。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2920901900付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:30.0%
Tribenzyl phosphite 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D375010-100g |
Tribenzyl phosphite |
15205-57-9 | 95% | 100g |
$1650 | 2024-08-03 | |
TRC | T221165-250mg |
Tribenzyl phosphite |
15205-57-9 | 250mg |
$ 230.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D543236-1kg |
tribenzyl phosphite |
15205-57-9 | 95% | 1kg |
$3200 | 2024-06-05 | |
Enamine | EN300-1659369-0.25g |
tribenzyl phosphite |
15205-57-9 | 85% | 0.25g |
$142.0 | 2023-05-24 | |
1PlusChem | 1P007K93-5g |
Phosphorous acid,tris(phenylmethyl) ester |
15205-57-9 | 85% | 5g |
$1391.00 | 2024-06-20 | |
1PlusChem | 1P007K93-250mg |
Phosphorous acid,tris(phenylmethyl) ester |
15205-57-9 | 85% | 250mg |
$231.00 | 2024-06-20 | |
1PlusChem | 1P007K93-10g |
Phosphorous acid,tris(phenylmethyl) ester |
15205-57-9 | 85% | 10g |
$2031.00 | 2024-06-20 | |
Enamine | EN300-1659369-5000mg |
tribenzyl phosphite |
15205-57-9 | 85.0% | 5000mg |
$1075.0 | 2023-09-21 | |
eNovation Chemicals LLC | D543236-500g |
tribenzyl phosphite |
15205-57-9 | 95% | 500g |
$2000 | 2025-02-21 | |
eNovation Chemicals LLC | D543236-500g |
tribenzyl phosphite |
15205-57-9 | 95% | 500g |
$2000 | 2025-02-24 |
Tribenzyl phosphite 関連文献
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1. 176. Studies on phosphorylation. Part V. The reaction of tertiary bases with esters of phosphorous, phosphoric, and pyrophosphoric acids. A new method of selective debenzylationJ. Baddiley,V. M. Clark,J. J. Michalski,A. R. Todd J. Chem. Soc. 1949 815
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Russell J. Cox,Ana de Andrés-Gómez,Christopher R. A. Godfrey Org. Biomol. Chem. 2003 1 3173
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Nikolai Makukhin,Alessio Ciulli RSC Med. Chem. 2021 12 8
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Christophe Dardonville,Ian H. Gilbert Org. Biomol. Chem. 2003 1 552
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5. 458. The organic chemistry of phosphorus. Part I. Some new methods for the preparation of alkyl halidesS. R. Landauer,H. N. Rydon J. Chem. Soc. 1953 2224
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6. 313. 1,3,5-Triazines. Part III. Arbuzov reactions of chlorotriazinesW. Hewertson,R. A. Shaw,B. C. Smith J. Chem. Soc. 1963 1670
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Yutaka Watanabe,Shinsuke Sofue,Shoichiro Ozaki,Masato Hirata Chem. Commun. 1996 1815
Tribenzyl phosphiteに関する追加情報
Professional Introduction to Tribenzyl Phosphite (CAS No. 15205-57-9)
Tribenzyl phosphite, chemically identified by the CAS number 15205-57-9, is a significant compound in the field of organic synthesis and pharmaceutical research. This organophosphorus derivative has garnered considerable attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of complex molecules.
The molecular structure of Tribenzyl phosphite consists of a central phosphorus atom bonded to three benzyl groups and one hydroxyl group, resulting in the chemical formula C21H21O3P. This configuration imparts unique reactivity, making it a useful building block in the development of various pharmacologically active compounds. The compound's stability under a range of conditions further enhances its utility in synthetic pathways.
In recent years, Tribenzyl phosphite has been extensively studied for its role in the synthesis of biologically relevant molecules. One of the most notable applications is its use as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure drugs. The ability to manipulate stereochemistry with high precision has opened new avenues in drug discovery, particularly in the development of chiral phosphine ligands that facilitate catalytic reactions.
Recent advancements in medicinal chemistry have highlighted the importance of phosphorus-containing compounds in drug design. Tribenzyl phosphite, with its ability to act as a precursor for more complex structures, has been integrated into various synthetic strategies. For instance, it has been utilized in the preparation of protease inhibitors, which are essential in treating diseases such as HIV and cancer. The compound's reactivity allows for the introduction of functional groups that can interact with biological targets, enhancing the efficacy of potential therapeutic agents.
The pharmaceutical industry has also explored the use of Tribenzyl phosphite in the development of kinase inhibitors. These inhibitors are critical for targeting signaling pathways involved in cancer and inflammatory diseases. By modifying the phosphite core, researchers can fine-tune the properties of these compounds to improve their binding affinity and selectivity. This flexibility has led to several promising candidates entering clinical trials, demonstrating the compound's potential as a pharmacophore.
Beyond pharmaceutical applications, Tribenzyl phosphite finds utility in materials science and agrochemicals. Its incorporation into polymer formulations can enhance thermal stability and mechanical strength, making it valuable for advanced material development. Additionally, derivatives of this compound have shown promise as intermediates in pesticide formulations, contributing to more effective crop protection strategies.
The synthesis of Tribenzyl phosphite itself is an area of active research. Modern synthetic methodologies have improved yield and purity, making it more accessible for industrial applications. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient routes to complex derivatives, further expanding its synthetic utility.
In conclusion, Tribenzyl phosphite (CAS No. 15205-57-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role in pharmaceutical synthesis, particularly in the development of chiral drugs and kinase inhibitors, underscores its importance in modern medicine. As research continues to uncover new applications and synthetic strategies, the relevance of this organophosphorus derivative is likely to grow even further.
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